molecular formula C11H8N2O B8497358 5H-Imidazo[2,1-a]isoindole-2-carbaldehyde

5H-Imidazo[2,1-a]isoindole-2-carbaldehyde

Cat. No. B8497358
M. Wt: 184.19 g/mol
InChI Key: COVBKHNWKAMFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691842B2

Procedure details

The solution of 2-bromo-3-isopropoxy-propenal (4.97 g) in dry acetonitrile (3 mL) was added to the mixture of 3-amino-1H-isoindole (3.4 g) in dry acetonitrile (100 mL). The reaction mixture was stirred for 3.25 h at room temperature. Then triethylamine (3.6 mL) was added to the mixture and heated to reflux for 2 h. The mixture was cooled to room temperature, diluted with ethyl acetate, and washed with 20% potassium hydrogen carbonate. After filtration through a pad of Celite, the organic layer was dried (MgSO4) and concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then eluted with ethyl acetate-hexane (3/1˜4/1). The crude compound was crystallized from ethyl acetate and n-hexane to give the title compound (1.04 g, 22%). 1H NMR (400 MHz, CDCl3) δ 5.01 (s, 2H), 7.28-7.52 (m, 3H), 7.90 (s, 1H), 7.91-7.93 (m, 1H), 9.92 (s, 1H).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
Br[C:2](=[CH:5]OC(C)C)[CH:3]=[O:4].[NH2:10][C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][N:12]=1.C(N(CC)CC)C>C(#N)C.C(OCC)(=O)C>[N:10]1[C:2]([CH:3]=[O:4])=[CH:5][N:12]2[CH2:13][C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:11]=12

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
BrC(C=O)=COC(C)C
Name
Quantity
3.4 g
Type
reactant
Smiles
NC1=NCC2=CC=CC=C12
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3.25 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 20% potassium hydrogen carbonate
FILTRATION
Type
FILTRATION
Details
After filtration through a pad of Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (3/1˜4/1)
CUSTOM
Type
CUSTOM
Details
The crude compound was crystallized from ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
N=1C(=CN2C1C1=CC=CC=C1C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.